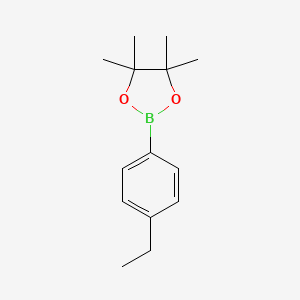
4-Ethylphenylboronic acid pinacol ester
Descripción general
Descripción
4-Ethylphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .
Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are highly valuable building blocks in organic synthesis. They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Phosphorescence Properties
- Research Finding : Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules. Theoretical calculations suggest that out-of-plane distortion at the boron moiety in the excited state contributes to this property (Shoji et al., 2017).
Synthesis of Responsive Polymers
- Research Finding : H2O2-cleavable poly(ester-amide)s have been synthesized using 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit degradation in response to H2O2 and have potential applications as H2O2-responsive delivery vehicles (Cui et al., 2017).
Suzuki Coupling Reactions
- Research Finding : Phenylboronic acid bis-pinacol ester has been used in Suzuki cross-coupling reactions with aryl halides, demonstrating smooth reactions even with sterically hindered reactants (Chaumeil et al., 2002).
Palladium-Catalyzed Cross-Coupling
- Research Finding : Palladium-catalyzed cross-coupling reactions involving bis(pinacolato)diboron and alkenyl halides or triflates use 1-alkenylboronic acid pinacol esters, applicable in the synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).
Radio-Sensitive Nanoparticles
- Research Finding : Phenylboronic acid pinacol ester-conjugated hyaluronic acid nanoparticles were synthesized for radiosensitive delivery of caffeic acid phenethyl ester, showing promise in radioprotection applications (Choi et al., 2021).
Polymer Synthesis and Applications
- Research Finding : High glass-transition temperature polymer networks utilizing the dynamic ring opening of pinacol boronates, including poly(4-vinylphenylboronic acid, pinacol ester)s, have been developed. These networks exhibit unusual reactivity and crosslinking properties (Brunet et al., 2019).
Glucose-Responsive Drug Delivery
- Research Finding : Dual-responsive insulin delivery devices integrating glucose- and H2O2-responsive polymeric vesicles with microneedles were developed using phenylboronic acid pinacol ester, demonstrating potential for diabetes therapy (Tong et al., 2018).
Mecanismo De Acción
Target of Action
4-Ethylphenylboronic acid pinacol ester is primarily used in metal-catalyzed carbon-carbon bond formation reactions, specifically the Suzuki–Miyaura reaction . The primary target of this compound is the palladium catalyst used in the Suzuki–Miyaura reaction .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki–Miyaura reaction . The reaction involves the oxidative addition of the palladium catalyst to the electrophilic organic groups, followed by transmetalation, where the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Pharmacokinetics
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The hydrolysis of these compounds is influenced by the pH, with the rate of reaction considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, including those used in drug discovery .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be considered when using this compound for pharmacological purposes .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANCHDMVNWYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



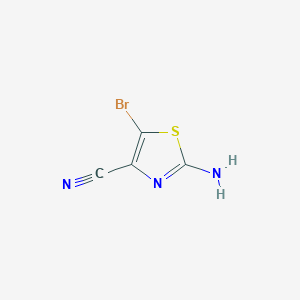
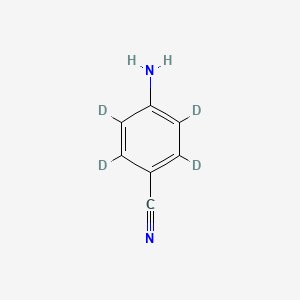
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
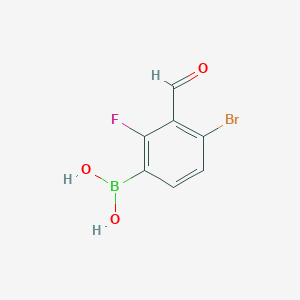

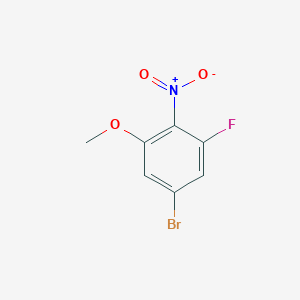
![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)

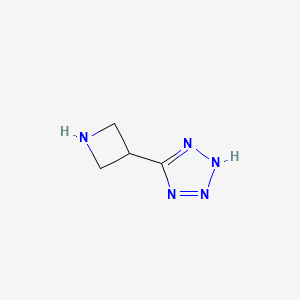
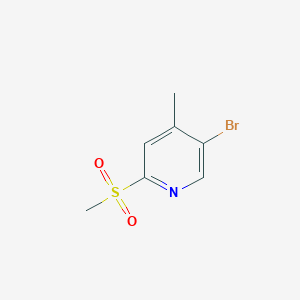
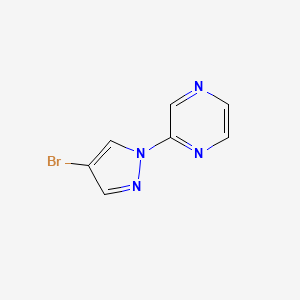
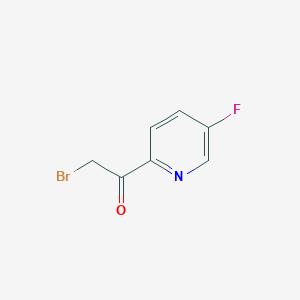
![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)
